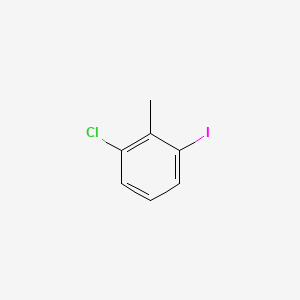

2-Chloro-6-iodotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-iodo-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHHXVIJMCMYGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373974 | |

| Record name | 2-Chloro-6-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42048-11-3 | |

| Record name | 2-Chloro-6-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-iodo-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Chloro-6-iodotoluene from 2-Chlorotoluene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for the preparation of 2-Chloro-6-iodotoluene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-chlorotoluene. The synthesis involves a three-step reaction sequence: nitration of 2-chlorotoluene, reduction of the resulting nitroarene, and a subsequent Sandmeyer reaction to introduce the iodine substituent. This document details the experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic pathway.

Synthetic Strategy Overview

The synthesis of this compound from 2-chlorotoluene is not a direct, one-pot reaction. A multi-step approach is necessary to achieve the desired regiochemistry. The chosen strategy leverages well-established and robust organic transformations:

-

Nitration: The initial step involves the electrophilic nitration of 2-chlorotoluene to introduce a nitro group onto the aromatic ring. The directing effects of the existing chloro and methyl substituents guide the position of the incoming nitro group.

-

Reduction: The nitro group of the intermediate is then reduced to an amino group, forming the corresponding aniline derivative. This transformation is crucial for the final iodination step.

-

Diazotization and Iodination (Sandmeyer Reaction): The final step involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by an iodide ion to yield the target molecule, this compound.

Figure 1: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Nitration of 2-Chlorotoluene to 2-Chloro-6-nitrotoluene

The nitration of 2-chlorotoluene yields a mixture of isomers. The major product upon chlorination of 2-nitrotoluene is the 6-chloro isomer (around 80%), suggesting that nitration of 2-chlorotoluene will also favor substitution at the 6-position.[1] The desired 2-chloro-6-nitrotoluene can be separated from other isomers by vacuum distillation.[1]

Materials:

-

2-Chlorotoluene

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 2-chlorotoluene to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the 2-chlorotoluene/sulfuric acid mixture over a period of 1-2 hours, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to isolate 2-chloro-6-nitrotoluene.

| Parameter | Value | Reference |

| Reactant | 2-Chlorotoluene | - |

| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |

| Temperature | 0-10 °C | [2] |

| Reaction Time | 3-5 hours | [2] |

| Major Isomer | 2-Chloro-6-nitrotoluene | [1] |

| Purification | Vacuum Distillation | [1] |

Step 2: Reduction of 2-Chloro-6-nitrotoluene to 2-Chloro-6-aminotoluene

The reduction of the nitro group to an amine can be effectively achieved using iron powder in an acidic medium. This method is known for its efficiency and tolerance of various functional groups, including halogens.

Materials:

-

2-Chloro-6-nitrotoluene

-

Iron powder

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Sodium Hydroxide solution (10 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-nitrotoluene and ethanol.

-

Add iron powder to the mixture.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and basify with 10 M sodium hydroxide solution until the pH is approximately 10-12.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain 2-chloro-6-aminotoluene.

| Parameter | Value | Reference |

| Reactant | 2-Chloro-6-nitrotoluene | - |

| Reagents | Fe, HCl | [3] |

| Solvent | Ethanol/Water | [3] |

| Reaction Time | 2-4 hours | - |

| Work-up | Basic work-up and extraction | [4] |

Step 3: Diazotization and Iodination of 2-Chloro-6-aminotoluene to this compound

The final step is a Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced by iodine.

Materials:

-

2-Chloro-6-aminotoluene

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Sodium Thiosulfate solution (10%)

-

Diethyl Ether

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 2-chloro-6-aminotoluene in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with 10% sodium thiosulfate solution to remove any excess iodine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography or distillation.

| Parameter | Value | Reference |

| Reactant | 2-Chloro-6-aminotoluene | - |

| Reagents | NaNO₂, HCl, KI | [5] |

| Temperature | 0-5 °C (diazotization) | [6] |

| Reaction Time | 2-3 hours | - |

| Work-up | Extractive work-up with Na₂S₂O₃ wash | [7] |

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediates, and the final product.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Chlorotoluene | C₇H₇Cl | 126.58 | -35 | 159 |

| 2-Chloro-6-nitrotoluene | C₇H₆ClNO₂ | 171.58 | 34-36 | 238 |

| 2-Chloro-6-aminotoluene | C₇H₈ClN | 141.60 | - | - |

| This compound | C₇H₆ClI | 252.48 | - | - |

Conclusion

The synthesis of this compound from 2-chlorotoluene is a feasible multi-step process that relies on fundamental organic reactions. Careful control of reaction conditions, particularly temperature during the nitration and diazotization steps, is critical for achieving good yields and purity. The provided protocols offer a solid foundation for researchers to produce this valuable compound for applications in drug discovery and materials science. Further optimization of each step may be possible to improve overall yield and process efficiency.

References

Iodination of 2-Chlorotoluene: An In-depth Technical Guide to Regioselectivity

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic iodination of 2-chlorotoluene, focusing on the principles of regioselectivity. The iodinated derivatives of 2-chlorotoluene are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The regiochemical outcome of this reaction is governed by the complex interplay between the activating, ortho, para-directing methyl group and the deactivating, ortho, para-directing chloro group. This document details the theoretical basis for these directing effects, explores various iodination methodologies, presents quantitative data from analogous reactions to predict regiochemical outcomes, and provides detailed experimental protocols for key synthetic methods.

Theoretical Principles: Competing Directing Effects

The regioselectivity of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the electronic and steric nature of the existing substituents. In 2-chlorotoluene, the methyl (-CH₃) and chloro (-Cl) groups present a classic case of competing directing effects.

-

Methyl Group (-CH₃): This is an activating group that donates electron density to the aromatic ring primarily through hyperconjugation and a weak inductive effect.[1] It directs incoming electrophiles to the positions ortho and para to itself (positions 3 and 5, with position 1 being the methyl-bearing carbon).

-

Chloro Group (-Cl): Halogens are a unique class of substituents. The chlorine atom is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect). This resonance effect, which directs incoming electrophiles to the ortho and para positions (positions 3 and 5), outweighs the inductive effect in determining orientation.[2][3][4]

In 2-chlorotoluene, there are four possible positions for iodination: 3, 4, 5, and 6. The directing effects at each position are as follows:

-

Position 3: ortho to -CH₃ and ortho to -Cl. Electronically favored by both, but potentially subject to steric hindrance from the adjacent substituents.

-

Position 4: meta to -CH₃ and para to -Cl. Strongly favored by the chloro group.

-

Position 5: para to -CH₃ and meta to -Cl. Strongly favored by the methyl group.

-

Position 6: ortho to -CH₃ and meta to -Cl. Favored by the methyl group, but sterically hindered by it.

Based on a qualitative analysis, substitution is most likely to occur at positions 4 and 5, where the directing effects of the chloro and methyl groups are respectively maximized at the para position and steric hindrance is minimized.

References

An In-depth Technical Guide to 2-Chloro-6-iodotoluene: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloro-6-iodotoluene. The information is curated for professionals in the fields of chemical research and pharmaceutical development, with a focus on delivering precise data and actionable experimental protocols.

Chemical Identity and Physical Properties

This compound, with the CAS Number 42048-11-3, is a halogenated aromatic hydrocarbon. Its structure features a toluene backbone substituted with a chlorine atom at the 2-position and an iodine atom at the 6-position. This substitution pattern makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular frameworks.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 42048-11-3 | [1][2] |

| Molecular Formula | C7H6ClI | [2] |

| Molecular Weight | 252.48 g/mol | [3] |

| IUPAC Name | 1-Chloro-3-iodo-2-methylbenzene | [1] |

| Synonyms | 2-Iodo-6-chlorotoluene, 6-Chloro-2-iodotoluene | [2] |

| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | |

| Melting Point | 11 °C | [1] |

| Boiling Point | 119-120 °C at 15 mmHg; 133 °C | [1][2] |

| Density | 1.82 g/cm³ | [4] |

| Flash Point | 101 °C | [1] |

| InChI | 1S/C7H6ClI/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | [1] |

| InChIKey | OEHHXVIJMCMYGM-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(C=CC=C1I)Cl | [3] |

Based on its nonpolar aromatic structure, this compound is expected to be insoluble in water but soluble in common organic solvents such as toluene, diethyl ether, dichloromethane, and ethyl acetate.[5][6]

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are essential for its identification and characterization.

Table 2: 1H NMR Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.5 - 7.8 | Doublet | Aromatic CH ortho to Iodine |

| ~ 7.0 - 7.3 | Multiplet | Aromatic CHs |

| ~ 2.4 | Singlet | Methyl (CH3) Protons |

Note: Predicted chemical shifts are based on the analysis of similar structures and general principles of NMR spectroscopy. The aromatic region will present a complex splitting pattern due to the unsymmetrical substitution.[7][8]

Table 3: 13C NMR Spectral Data

A 13C NMR spectrum for this compound is available on the SpectraBase database. Specific chemical shifts can be obtained by consulting this resource.

Table 4: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (Methyl) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C Bending |

| ~ 800 - 750 | Strong | C-Cl Stretch |

| ~ 600 - 500 | Medium | C-I Stretch |

Note: Predicted IR absorption bands are based on characteristic frequencies for the respective functional groups.[9]

Table 5: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Possible Fragment |

| 252/254 | [M]+ (Molecular Ion Peak with 35Cl/37Cl isotopes) |

| 125 | [M - I]+ |

| 90 | [C7H6]+ |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for a monochlorinated compound. The major fragmentation pathways would likely involve the loss of the iodine atom followed by further fragmentation of the aromatic ring.[9]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-chloro-6-aminotoluene. This multi-step process involves the diazotization of the primary amine followed by the introduction of iodine.

Diagram of the Synthetic Pathway

Caption: Synthesis of this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol is a representative procedure based on established methods for the Sandmeyer reaction.[10]

Materials:

-

2-Chloro-6-aminotoluene

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Potassium Iodide (KI)

-

Ice

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

-

Diazotization:

-

In a round-bottom flask, dissolve a specific molar amount of 2-chloro-6-aminotoluene in a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. The addition of a slight molar excess of sodium nitrite is typical.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate beaker, dissolve a molar excess of potassium iodide in water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent).

-

Combine the organic layers and wash them sequentially with a saturated solution of sodium thiosulfate (to remove any excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Reactivity and Applications in Drug Development

This compound is a versatile building block in organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in various cross-coupling reactions. This allows for selective functionalization at the 6-position while retaining the chlorine atom for subsequent transformations.

Cross-Coupling Reactions

This molecule is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]

-

Suzuki-Miyaura Coupling: The iodo group can be selectively coupled with boronic acids or their esters to introduce new aryl or vinyl substituents.[16][21][24][25]

-

Sonogashira Coupling: The iodo group readily reacts with terminal alkynes to form substituted alkynes, which are important motifs in many biologically active molecules.[11][13][15][17][19]

-

Heck Reaction: The iodo substituent can participate in Heck coupling with alkenes to form substituted alkenes.[12][18][20][23]

The selective reactivity of the C-I bond allows for the synthesis of complex, multi-substituted aromatic compounds in a controlled, stepwise manner. This is highly advantageous in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Diagram of Potential Cross-Coupling Reactions

Caption: Potential cross-coupling reactions of this compound.

Safety and Handling

This compound is classified as an irritant.[1] It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. Store in a cool, dry, and dark place.[1]

References

- 1. This compound | 42048-11-3 [sigmaaldrich.com]

- 2. This compound CAS#: 42048-11-3 [amp.chemicalbook.com]

- 3. 42048-11-3|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 42048-11-3 [chemicalbook.com]

- 5. 1-Chloro-6-iodohexane | C6H12ClI | CID 118713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. 2-Iodotoluene(615-37-2) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-4-iodotoluene | C7H6ClI | CID 2801329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2020029720A1 - Method for preparing 2-chloro-6-methylthiotoluene - Google Patents [patents.google.com]

- 11. snu.elsevierpure.com [snu.elsevierpure.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scispace.com [scispace.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Bismuth-photocatalysed Heck-type coupling with alkyl and aryl electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Suzuki Coupling [organic-chemistry.org]

- 22. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. Yoneda Labs [yonedalabs.com]

- 25. youtube.com [youtube.com]

Spectroscopic Data for CAS Number 42048-11-3 Currently Unavailable

A comprehensive search for spectroscopic data for the compound identified by CAS number 42048-11-3, 2-Chloro-6-iodotoluene, has revealed a lack of publicly available experimental datasets for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While the chemical identity of CAS 42048-11-3 has been confirmed as this compound, detailed experimental spectra and the associated acquisition protocols necessary for the creation of an in-depth technical guide are not present in readily accessible scientific databases and publications. Chemical suppliers list the compound, but do not provide spectroscopic information.

Given the absence of the required data for this compound, we are unable to proceed with the generation of the requested technical guide, including data tables and experimental workflows.

We propose two alternative courses of action:

-

Proceed with a technical guide on a related, well-documented compound. We can generate the requested in-depth guide for a similar molecule for which extensive spectroscopic data is available. Examples include substituted benzamides or simpler toluene derivatives like 2-chlorotoluene or 2-iodotoluene. This would still allow for the demonstration of the data presentation, experimental protocol documentation, and visualization requirements outlined in the initial request.

-

Await user-provided data or a new target compound. If you have access to experimental spectroscopic data for this compound or wish to propose an alternative compound for which data is likely to be available, we can proceed with your original request.

We await your guidance on how you would like to proceed.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Chloro-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-chloro-6-iodotoluene. This document details predicted spectral data, outlines a thorough experimental protocol for data acquisition, and presents visual representations of the molecular structure and analytical workflow. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the structural elucidation and analysis of this compound.

Predicted NMR Data

Due to the limited availability of public experimental spectra for this compound, the following ¹H and ¹³C NMR data are based on computational predictions. These predictions provide a reliable estimation of the chemical shifts and coupling constants, essential for the initial identification and structural verification of the molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in the table below. The aromatic region is expected to show a complex splitting pattern due to the coupling between the three adjacent protons.

| Proton (H) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.65 | Doublet of doublets (dd) | J(H3-H4) = 8.0, J(H3-H5) = 1.0 |

| H-4 | 6.90 | Triplet (t) | J(H4-H3) = 8.0, J(H4-H5) = 8.0 |

| H-5 | 7.20 | Doublet of doublets (dd) | J(H5-H4) = 8.0, J(H5-H3) = 1.0 |

| CH₃ | 2.45 | Singlet (s) | N/A |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is presented below. The chemical shifts are influenced by the electronic effects of the chlorine, iodine, and methyl substituents on the aromatic ring.

| Carbon (C) | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CH₃) | 142.5 |

| C-2 (C-Cl) | 138.0 |

| C-3 | 131.0 |

| C-4 | 128.5 |

| C-5 | 130.0 |

| C-6 (C-I) | 100.0 |

| CH₃ | 25.0 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent, as it is a common choice for small organic molecules and is predicted to dissolve the compound well.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers can also lock onto the deuterium signal of the solvent.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: Tune and match the NMR probe for the ¹H and ¹³C frequencies to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good digital resolution.

-

Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is standard to obtain a spectrum with singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

-

Spectral Width (sw): A spectral width of 200-240 ppm is standard for ¹³C NMR.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak of CDCl₃ (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm).

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak. For ¹H NMR, determine the multiplicity and coupling constants.

Visualizations

The following diagrams illustrate the structure of this compound and a logical workflow for its NMR analysis.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 2-chloro-6-iodotoluene. Due to the limited availability of a published mass spectrum for this specific compound, this guide leverages data from its isomers, 2-chloro-4-iodotoluene and 3-chloro-2-iodotoluene, alongside established principles of mass spectrometry for halogenated aromatic compounds to predict its fragmentation pattern.

Introduction

This compound (C7H6ClI) is a halogenated aromatic compound with a molecular weight of 252.48 g/mol . Understanding its mass spectrometric fragmentation is crucial for its identification and characterization in various research and development settings, including synthetic chemistry, impurity profiling, and metabolism studies. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of such volatile and semi-volatile organic compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the parent molecule. The presence of both chlorine and iodine will result in characteristic isotopic patterns for fragments containing these halogens.

Based on the analysis of its isomers, the following quantitative data is predicted for the major fragments of this compound under electron ionization.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance | Notes |

| 252/254 | [C7H6ClI]•+ | - | Moderate | Molecular ion peak, showing the isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| 217 | [C7H6I]+ | Cl | Moderate to High | Loss of a chlorine radical. |

| 125 | [C7H6Cl]+ | I | High | Loss of an iodine radical. This is often a very favorable fragmentation pathway for iodo-aromatic compounds.[1] |

| 90 | [C7H6]+ | I, Cl | Moderate | Loss of both halogen radicals. |

| 127 | [I]+ | C7H6Cl | Low to Moderate | Iodine cation. |

| 91 | [C7H7]+ | I, Cl, H | Low to Moderate | Tropylium ion, a common rearranged fragment in toluene derivatives. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for the analysis of this compound would involve gas chromatography for separation followed by mass spectrometry for detection and identification.

3.1. Sample Preparation

-

Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or hexane).

-

Perform serial dilutions to achieve a final concentration appropriate for GC-MS analysis (typically in the low µg/mL range).

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating halogenated aromatic compounds.

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Mode: Splitless (for higher sensitivity) or split (e.g., 20:1, for higher concentrations).

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes.

-

3.3. Data Analysis

-

The total ion chromatogram (TIC) will show the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak should be extracted and analyzed.

-

Identification can be confirmed by comparing the obtained mass spectrum with library spectra (if available) or by interpreting the fragmentation pattern based on the predicted pathways.

Visualizations

4.1. Experimental Workflow

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

4.2. Predicted Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the relative stability of the resulting ions and neutral species. The presence of two different halogens offers competing fragmentation pathways. The weaker carbon-iodine bond is expected to cleave more readily than the carbon-chlorine bond.

Caption: Predicted fragmentation pathways for this compound.

References

Technical Guide: Physical Properties of 2-Chloro-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical properties of 2-Chloro-6-iodotoluene, a key intermediate in various synthetic applications. The document outlines its melting and boiling points, supported by detailed experimental protocols for their determination. A comprehensive experimental workflow is also presented to guide researchers in obtaining accurate and reproducible results.

Core Physical Properties

The physical state of this compound under standard conditions is a critical parameter for its handling, storage, and application in synthetic chemistry. The following table summarizes its key physical properties.

| Physical Property | Value | Notes |

| Melting Point | 11°C | |

| Boiling Point | 119-120°C | at 15 mmHg |

| 133°C | at atmospheric pressure |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and quality control of this compound. The following sections detail the standard laboratory procedures for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. This protocol describes the capillary method, a widely used technique for accurate melting point determination.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, pulverize a small amount of the solid into a fine powder using a mortar and pestle.[1]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[3]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[3]

-

Heating and Observation:

-

If the approximate melting point is known, heat the sample rapidly to about 15-20°C below the expected melting point.[3]

-

Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Carefully observe the sample through the magnifying lens.

-

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 0.5-1°C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of liquid.[4][5]

Apparatus:

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for heating bath (e.g., mineral oil or silicone oil)

-

Stand and clamp

Procedure:

-

Sample Preparation: Place approximately 0.5 mL of this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.[4][6]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse this assembly into the Thiele tube containing the heating oil, making sure the oil level is above the sample but below the opening of the test tube.[4]

-

Heating: Gently heat the side arm of the Thiele tube.[4] Convection currents will ensure uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[4][5]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to be drawn into the capillary tube.[4][5] Record this temperature.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the melting and boiling points of this compound.

Caption: Workflow for Melting and Boiling Point Determination.

References

Technical Guide: Solubility Profile of 2-Chloro-6-iodotoluene in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Chloro-6-iodotoluene, a halogenated aromatic compound relevant in organic synthesis and as a potential building block in pharmaceutical and agrochemical development. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, generalized experimental protocol for determining the solubility of this compound in various organic solvents. The methodologies outlined herein are standard practices in chemical and pharmaceutical research for characterizing the physicochemical properties of novel compounds. This guide also includes a structured template for data presentation and a visual representation of the experimental workflow to aid in laboratory implementation.

Introduction

This compound (CAS No: 42048-11-3) is a disubstituted toluene derivative with the molecular formula C₇H₆ClI.[1] Its structure, featuring both chloro and iodo substitutions on the benzene ring, makes it a versatile intermediate in organic synthesis. Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes (such as crystallization), and formulation development. The solubility profile of a compound dictates solvent selection for synthesis, impacts reaction kinetics, and is a fundamental parameter in designing purification strategies.

Physicochemical Properties

A summary of the known physical properties of this compound is presented below. These properties are essential for handling and for designing solubility experiments.

| Property | Value | Reference |

| CAS Number | 42048-11-3 | [1][2][3] |

| Molecular Formula | C₇H₆ClI | [1] |

| Molecular Weight | 252.48 g/mol | [1] |

| Melting Point | 11 °C | [1][2] |

| Boiling Point | 119-120 °C at 15 mmHg; 133 °C | [1][2] |

| Density | 1.82 g/cm³ | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

3.1. Materials and Equipment

-

This compound (high purity, >98%)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, ensuring a significant amount of undissolved solid will remain.

-

Accurately pipette a known volume of a selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Analyze the diluted solution to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the saturated solution.

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of supernatant) × 100

-

3.3. Data Presentation

All experimentally determined solubility data should be recorded in a structured format for clarity and comparison.

Table 1: Solubility of this compound in Various Organic Solvents at [Specify Temperature]

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | 25 | HPLC | ||

| e.g., Toluene | 25 | HPLC | ||

| e.g., Hexane | 25 | HPLC | ||

| ... |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Figure 1: Experimental Workflow for Solubility Determination.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The detailed experimental protocol and the structured approach to data collection and presentation will enable the generation of reliable and comparable solubility profiles. This information is invaluable for the effective use of this compound in synthetic chemistry and for its potential development in pharmaceutical and other applications. It is recommended that solubility be determined across a range of solvents with varying polarities to establish a comprehensive solubility profile.

References

A Comprehensive Technical Guide to the Purity Analysis of 2-Chloro-6-iodotoluene

For researchers, scientists, and professionals engaged in drug development and fine chemical synthesis, the purity of starting materials and intermediates is of paramount importance. This guide provides a detailed overview of the analytical methodologies for assessing the purity of 2-Chloro-6-iodotoluene, a key halogenated aromatic building block.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₇H₆ClI. It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Given its role in multi-step syntheses, its purity must be rigorously controlled to ensure the desired reaction outcomes and the quality of the final product. Commercial grades of this compound are typically available with a purity of 97% or higher.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 42048-11-3 | [1][3] |

| Molecular Formula | C₇H₆ClI | [4] |

| Molecular Weight | 252.48 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid or powder/lump | |

| Melting Point | 11°C | [1] |

| Boiling Point | 243°C at 760 mmHg | [1] |

Potential Impurities in this compound

The impurity profile of this compound is largely dependent on its synthetic route. A common synthetic pathway involves the diazotization of 2-chloro-6-aminotoluene followed by a Sandmeyer-type reaction with an iodide source. Potential impurities can arise from starting materials, by-products of the reaction, and subsequent degradation.

Table 2: Potential Impurities in this compound

| Impurity Name | Potential Origin |

| 2-Chlorotoluene | Incomplete iodination or reduction of the diazonium salt. |

| 2-Chloro-6-aminotoluene | Unreacted starting material. |

| Isomeric Chloroiodotoluenes | Non-regioselective halogenation during synthesis. |

| Dichlorotoluenes | Side reactions during chlorination steps of precursors. |

| Diiodotoluenes | Over-iodination or disproportionation reactions. |

| Residual Solvents | From reaction and purification steps. |

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating and quantifying volatile and semi-volatile impurities. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides excellent sensitivity and specificity.

Experimental Protocol: GC-FID/MS

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of a suitable high-purity solvent (e.g., acetone or ethyl acetate) to create a 1 mg/mL stock solution.

-

Injection: 1 µL injection volume with a split ratio of 50:1.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 10 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Detector Temperature (FID): 300°C.

-

Data Analysis: Peak area normalization is used to determine the percentage purity and the relative abundance of impurities. MS detection aids in the identification of unknown impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile impurities and for achieving high-resolution separations. A UV detector is typically used for quantification.

Experimental Protocol: HPLC-UV

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Sample Preparation: Dissolve approximately 10 mg of the sample in 100 mL of the mobile phase to create a 0.1 mg/mL stock solution.

-

Mobile Phase: A gradient mixture of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Gradient Program:

-

Start with 30% acetonitrile, hold for 2 minutes.

-

Linearly increase to 95% acetonitrile over 15 minutes.

-

Hold at 95% acetonitrile for 5 minutes.

-

Return to 30% acetonitrile and equilibrate for 5 minutes.

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Data Analysis: Similar to GC, peak area normalization allows for the determination of purity and impurity levels.

Spectroscopic Techniques

Spectroscopic methods are invaluable for structural confirmation and the identification of the primary compound and its impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants can confirm the identity of this compound and help identify structurally related impurities.

-

Mass Spectrometry (MS): In addition to its use with GC, MS can directly analyze the sample to determine the molecular weight of the main component and any present impurities. The isotopic pattern of chlorine can be a useful diagnostic tool.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, serving as a fingerprint for the compound's identity.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the purity analysis process and a hypothetical pathway for impurity formation.

Caption: Workflow for the Purity Analysis of this compound.

Caption: Potential Impurity Formation in this compound Synthesis.

Conclusion

The purity analysis of this compound requires a multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for the accurate determination of purity and the identification of potential impurities. For professionals in research and drug development, adherence to such rigorous analytical practices is essential for ensuring the quality and consistency of their work.

References

A Technical Guide to 2-Chloro-6-iodotoluene for Chemical Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement, Synthesis, and Application of 2-Chloro-6-iodotoluene, a Key Building Block in Modern Organic Synthesis.

Introduction

This compound (CAS No. 42048-11-3) is a halogenated aromatic compound that serves as a versatile and valuable building block in organic synthesis. Its unique substitution pattern, featuring a sterically hindered iodide, a chloride, and a methyl group on the benzene ring, offers chemists a platform for regioselective functionalization. This is particularly relevant in the field of drug discovery and development, where precise control over molecular architecture is paramount for achieving desired biological activity and pharmacokinetic properties. The presence of two different halogens with distinct reactivities allows for sequential cross-coupling reactions, making it an ideal substrate for the construction of complex molecular scaffolds, including those found in kinase inhibitors and other therapeutic agents.

This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its application in key synthetic transformations relevant to pharmaceutical research.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, typically at research-grade purity. The table below summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and it is recommended to consult the suppliers' websites for the most current information.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich | ≥97% | Custom | Inquiry |

| 98% | Custom | Inquiry | |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1g, 5g | $44.00 (1g) |

| Oakwood Chemical | 97% | 5g, 25g, 100g | $11.00 (5g), $33.00 (25g), $98.00 (100g) |

| BLD Pharm | ≥97% | 1g, 5g, 10g, 25g, 50g, 100g | Inquiry |

| ChemScene | ≥98% | 1mg, 5mg, 10mg | Inquiry |

Physicochemical and Safety Data

| Property | Value |

| CAS Number | 42048-11-3 |

| Molecular Formula | C₇H₆ClI |

| Molecular Weight | 252.48 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Melting Point | 11 °C |

| Boiling Point | 119-120 °C at 15 mmHg |

| Density | 1.82 g/cm³ |

| Flash Point | 101 °C |

| Storage | Store at 2-8°C, protected from light |

Safety Information: this compound is classified as an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from your supplier.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-chloro-6-aminotoluene. The process involves the diazotization of the amine followed by the introduction of iodine.

Step 1: Diazotization of 2-Chloro-6-aminotoluene

This procedure is adapted from a general diazotization protocol for related anilines.

-

Materials: 2-chloro-6-aminotoluene, Hydrochloric acid (concentrated), Sodium nitrite (NaNO₂), Ice.

-

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, prepare a solution of 2-chloro-6-aminotoluene in concentrated hydrochloric acid and water.

-

Maintain the temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred amine solution. The rate of addition should be controlled to keep the temperature below 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

Step 2: Iodination

-

Materials: Diazonium salt solution from Step 1, Potassium iodide (KI), Ice.

-

Procedure:

-

In a separate flask, prepare a solution of potassium iodide in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred potassium iodide solution.

-

Nitrogen gas will evolve as the diazonium group is replaced by iodine. The reaction mixture may darken.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

The crude this compound will separate as an oil or solid. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Application in Cross-Coupling Reactions: A Representative Suzuki Coupling

The differential reactivity of the C-I and C-Cl bonds in this compound allows for selective cross-coupling reactions. The C-I bond is significantly more reactive in palladium-catalyzed couplings, enabling the selective introduction of a substituent at this position.

Representative Protocol for Suzuki Coupling:

This protocol is a general representation of a Suzuki coupling reaction that can be adapted for this compound.

-

Materials: this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent (e.g., dioxane, toluene, or DMF/water mixture).

-

Procedure:

-

To a reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

-

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis of this compound and its subsequent use in a representative Suzuki cross-coupling reaction.

Conclusion

This compound is a valuable and strategically important building block for medicinal chemists and researchers in drug discovery. Its commercial availability from multiple suppliers provides accessibility for research and development. The ability to perform regioselective functionalization, primarily through cross-coupling reactions at the more reactive iodine-bearing position, makes it a powerful tool for the synthesis of complex molecular architectures. The experimental protocols and workflows provided in this guide offer a starting point for the synthesis and application of this versatile compound in the pursuit of novel therapeutic agents. As the demand for sophisticated and highly functionalized small molecules continues to grow, the utility of building blocks like this compound is set to expand further.

Methodological & Application

Application Notes and Protocols for 2-Chloro-6-iodotoluene in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-iodotoluene is a valuable bifunctional building block in organic synthesis, particularly for the construction of complex biaryl and poly-aryl structures through sequential cross-coupling strategies. The presence of two different halogen atoms—iodine and chlorine—on the aromatic ring allows for regioselective functionalization. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, can be precisely controlled to react selectively at the more reactive C-I bond, leaving the C-Cl bond intact for subsequent transformations. This application note provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

The well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This difference in reactivity is the foundation for the selective coupling at the iodine position of this compound. By carefully selecting the catalyst, ligands, base, and reaction conditions, high yields of the mono-arylated product, 2-aryl-6-chlorotoluene, can be achieved.

Data Presentation: Reaction Conditions for Regioselective Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the regioselective Suzuki-Miyaura cross-coupling of dihaloarenes, which can be adapted for this compound. The data is compiled from analogous reactions on substrates with differential halogen reactivity.

| Aryl Halide (Analogous Substrate) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2,6-dichloroquinoxaline | 2-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 77 |

| 2,6-dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 75 |

| 2,6-dichloroquinoxaline | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | THF | 90 | 8 | 90 |

| 9-benzyl-6-chloro-2-iodopurine | Phenylboronic acid (1 equiv) | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | - | 81 |

| 2,6-dichloronicotinamide | Arylboronic acids | PXPd2 | - | K₂CO₃ | Methanol | - | - | High |

Experimental Protocols

This section provides a detailed methodology for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-tolylboronic acid)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

Anhydrous solvent: 1,4-Dioxane or Toluene

-

Degassed water

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean and dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.3 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., 1,4-Dioxane) and a small amount of degassed water (e.g., a 10:1 ratio of organic solvent to water). The mixture should be stirred to ensure good mixing.

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 equiv), to the reaction mixture.

-

Reaction: Place the reaction vessel in a preheated oil bath or on a hotplate and heat to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously for the specified time (typically 8-12 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to check for the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure 2-aryl-6-chlorotoluene.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling Protocol for 2-Chloro-6-iodotoluene: Application Notes and Detailed Methodologies

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the Sonogashira coupling reaction utilizing 2-Chloro-6-iodotoluene. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the reaction mechanism and workflow.

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is widely employed in the synthesis of complex molecules, including pharmaceuticals and natural products, due to its mild reaction conditions and broad functional group tolerance.[1][4] The high reactivity of the carbon-iodine bond makes aryl iodides, such as this compound, excellent substrates for this transformation, often enabling the reaction to proceed with high efficiency.[5]

Reaction Principle and Selectivity

The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle begins with the oxidative addition of the aryl halide to a Pd(0) species. Concurrently, the copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne, a copper(I) salt, and a base. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active Pd(0) catalyst.

In the case of this compound, the significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective coupling at the iodine-bearing position. The C-I bond is considerably weaker and more susceptible to oxidative addition to the palladium catalyst than the C-Cl bond under typical Sonogashira conditions. This inherent chemoselectivity makes this compound a valuable building block for the synthesis of ortho-substituted toluene derivatives.

Experimental Protocols

The following section outlines detailed protocols for the Sonogashira coupling of this compound with various terminal alkynes.

General Procedure for Sonogashira Coupling

This protocol provides a general method for the coupling of a terminal alkyne with this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene, Propargyl alcohol, Trimethylsilylacetylene)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride - PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, or Dimethylformamide (DMF))

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst (e.g., 0.02 mmol) and copper(I) iodide (e.g., 0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Under a positive pressure of the inert gas, add this compound (1.0 mmol), the anhydrous solvent (5 mL), and the amine base (3.0 mmol).

-

Stir the mixture at room temperature for 5-10 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at the desired temperature (typically room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-6-(alkynyl)toluene derivative.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of this compound with representative terminal alkynes.

Table 1: Sonogashira Coupling of this compound with Phenylacetylene

| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 25 | 12 | >95 |

| 2 | Pd(PPh₃)₄ (1) | CuI (2) | DIPA | Toluene | 60 | 6 | 92 |

Table 2: Sonogashira Coupling of this compound with Propargyl Alcohol

| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 25 | 18 | 88 |

| 2 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | THF | 50 | 8 | 85 |

Table 3: Sonogashira Coupling of this compound with Trimethylsilylacetylene

| Entry | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Et₃N | Toluene | 70 | 5 | 90 |

| 2 | Pd(dppf)Cl₂ (2) | CuI (4) | DIPA | THF | 25 | 24 | 87 |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Catalytic Cycle

Caption: The dual catalytic cycle of the Sonogashira coupling reaction.

Safety Precautions

-

Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Amine bases are corrosive and should be handled with care.

-

Reactions should be conducted under an inert atmosphere to prevent catalyst deactivation and potential side reactions.

Conclusion

The Sonogashira coupling of this compound provides an efficient and selective method for the synthesis of a variety of 2-chloro-6-alkynyltoluene derivatives. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, enabling the construction of complex molecular architectures from this versatile building block. The provided visualizations offer a clear understanding of the experimental workflow and the underlying reaction mechanism.

References

Application Notes and Protocols for the Selective Heck Reaction of 2-Chloro-6-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This application note provides detailed protocols and reaction conditions for the selective Heck coupling of 2-Chloro-6-iodotoluene. Due to the significantly higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed oxidative addition, the Heck reaction can be performed chemoselectively at the iodine-bearing position, leaving the chloro-substituent intact for subsequent transformations.[3][4] This selectivity makes this compound a valuable building block in medicinal chemistry and materials science, allowing for stepwise functionalization of the aromatic ring.

The protocols and data presented herein are based on established methodologies for Heck reactions with structurally similar substrates, including ortho-substituted aryl iodides and other dihalogenated arenes. These conditions provide a strong starting point for the successful implementation of the Heck reaction with this compound.

Data Presentation: Representative Heck Reaction Conditions for Aryl Iodides

The following table summarizes typical conditions for the Heck reaction of various aryl iodides with alkenes, which can be adapted for this compound. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction yield and selectivity. For sterically hindered substrates like this compound, the use of bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands may be beneficial.[5]

| Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N (1.5) | DMF | 100 | 4 | 95 | Fictionalized Data |